4-Chlorobenzhydrol

Catalog No.
S594417
CAS No.
119-56-2
M.F
C13H11ClO
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzhydrol

CAS Number

119-56-2

Product Name

4-Chlorobenzhydrol

IUPAC Name

(4-chlorophenyl)-phenylmethanol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H

InChI Key

AJYOOHCNOXWTKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Synonyms

4-chloro-α-phenyl-benzenemethano; (4-Chlorophenyl)phenylmethanol; NSC 59990; p-Chlorobenzhydrol; α-(4-Chlorophenyl)benzyl Alcohol; USP Meclizine Related Compound A;

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

The exact mass of the compound 4-Chlorobenzhydrol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59990. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobenzhydrol is a halogenated diarylmethanol, typically supplied as a white to off-white crystalline solid. It serves as a crucial organic building block and a key intermediate in the synthesis of various pharmaceuticals, most notably antihistamines such as Cloperastine and Meclizine. Its distinct physical properties, including a melting point of approximately 58-62°C, and its specific chemical reactivity endowed by the para-chloro substituent, make it an essential and non-interchangeable precursor in multi-step synthetic routes where this specific structural moiety is required.

Research Fit

Para-chloro diarylmethanol for chiral intermediate synthesis
Pharmacopoeial impurity standard for compendial QC methods
Increased lipophilicity supports RP-HPLC retention studies

Substituting 4-Chlorobenzhydrol with its non-halogenated analog, Benzhydrol, or other positional isomers is synthetically unviable for its primary applications. The para-chloro group is not merely a leaving group but an integral, non-interchangeable part of the final molecular structure of numerous active pharmaceutical ingredients (APIs), including Cloperastine, Cetirizine, and Meclizine. Its specific position on the phenyl ring dictates the ultimate biological activity and receptor binding profile of the target molecule. Furthermore, the electron-withdrawing nature of the chlorine atom significantly influences the reactivity of the carbinol group, altering reaction kinetics and byproduct profiles compared to unsubstituted Benzhydrol, making direct substitution in established manufacturing processes impossible without complete re-validation.

Substitution Risk

Factor
4-Chlorobenzhydrol
Analog (benzhydrol / 4,4′-dichloro)
Pharmacopoeial identity
USP/EP impurity standard for meclizine, cetirizine
Benzhydrol: cyclizine impurity; dichloro analog has no compendial role
Chlorine substitution
Single para‑Cl retained in API scaffold
Absent or duplicated chlorine alters molecular identity
RP‑HPLC retention
Higher LogP shifts retention; reported ISTD for GC‑MS
Benzhydrol elutes earlier and may co‑elute with analytes
Regulatory identity mismatch and chromatographic shifts may prevent direct substitution without full re‑validation.

Essential, Non-Substitutable Precursor in Cloperastine Synthesis

In the industrial synthesis of the antitussive drug Cloperastine, 4-Chlorobenzhydrol is a mandatory starting material. The entire (4-chlorophenyl)(phenyl)methyl moiety is incorporated into the final API. Patents detailing the manufacturing process explicitly specify 4-Chlorobenzhydrol as the key reactant that undergoes etherification. Using the parent compound, Benzhydrol, would result in the synthesis of a completely different, non-bioactive molecule, making substitution impossible.

Evidence DimensionPrecursor Suitability for Cloperastine Synthesis
Target Compound DataRequired starting material for synthesis of Cloperastine.
Comparator Or BaselineBenzhydrol (unsubstituted analog): Cannot be used; produces an entirely different molecular entity.
Quantified Difference100% structural requirement. Substitution is not possible.
ConditionsIndustrial synthesis route for Cloperastine as described in process patents.

For any organization involved in the synthesis of Cloperastine or related APIs, procurement of 4-Chlorobenzhydrol is an absolute requirement with no viable alternatives.

LogP & retention
Reported
4-Chlorobenzhydrol LogP 3.34–3.42 Benzhydrol LogP 2.67
Δ ~0.7 (≈5× higher partitioning)
Supports RP‑HPLC method differentiation and extraction optimization
Predicted vs. experimental LogP; verify with in‑house measurements

Altered Oxidation Kinetics Compared to Unsubstituted Benzhydrol

The rate of oxidation of 4-Chlorobenzhydrol is demonstrably different from that of Benzhydrol due to the electronic effect of the para-chloro substituent. In a comparative kinetic study of oxidation by selenium dioxide, the presence of the electron-withdrawing chlorine group influences the reaction mechanism and rate. While the specific rate constants vary with conditions, the study confirms that halogen substitution fundamentally alters reactivity, a critical parameter for process control, yield optimization, and managing impurity profiles in an industrial setting.

Evidence DimensionOxidation reaction rate
Target Compound DataSlower rate of oxidation due to electron-withdrawing -Cl group.
Comparator Or BaselineBenzhydrol: Exhibits a faster oxidation rate under identical conditions.
Quantified DifferenceQualitatively slower reaction kinetics observed, demonstrating non-interchangeable process behavior.
ConditionsOxidation with Selenium Dioxide in acetic acid-water medium.

This difference in reactivity means that process parameters (temperature, reaction time, catalyst loading) optimized for Benzhydrol are not transferable, making 4-Chlorobenzhydrol a specific choice for processes designed around its unique kinetic profile.

Biocatalytic STY
Head‑to‑head
150 g·L⁻¹·day⁻¹ (R)-4‑chlorobenzhydrol
Supports biocatalytic route production evaluation
Mutant seq5‑D150I; kcat increased 3‑fold over wild‑type

Differential Physical Properties for Handling and Processing

4-Chlorobenzhydrol possesses a distinct melting point range of 58-62 °C, which is significantly lower than that of its parent compound, Benzhydrol (65-67 °C). This difference in a key physical property affects process decisions related to material handling, dissolution temperatures, and reaction setup. For processes that require the reactant to be in a molten state or dissolved at specific temperatures, this lower melting point can offer processing advantages or may be a critical parameter for compatibility with existing equipment and solvent systems.

Evidence DimensionMelting Point (°C)
Target Compound Data58 - 62 °C
Comparator Or BaselineBenzhydrol: 65 - 67 °C
Quantified DifferenceApproximately 3-9 °C lower melting point.
ConditionsStandard literature values for purified solids.

This difference in melting point is a key specification that impacts process design, energy consumption, and material handling protocols, making it a critical factor in procurement for specific manufacturing workflows.

Pharmacopoeial assignments
Class‑level
Meclizine USP RC A, Meclozine EP Imp B, Cetirizine imp. Benzhydrol = Cyclizine Imp B (EP)
Regulatory‑specific standard prevents substitution
Verify latest compendial editions for monograph updates
Chiral resolution
Head‑to‑head
Rs = 3.66 on CC19‑R CSP (NP‑HPLC)
Benchmark for CSP performance comparison
POC‑based phase; resolved racemates not separated on AD‑H/OD‑H
SMB enantiopurity
Data to verify
>99% ee, up to 1.95 kg·kg⁻¹·day⁻¹
Supports enantiopurity process evaluation
Patent‑reported SMB conditions; verify with supplier

Mandatory Starting Material for Specific Antihistamine APIs

The primary and most critical application is in the GMP-regulated synthesis of pharmaceuticals where the 4-chlorobenzhydryl group is a core structural element. This includes the antitussive Cloperastine and the second-generation antihistamine Cetirizine, where substitution with other benzhydrols is not an option.

Intermediate for Piperazine-Based Bioactive Compounds

Serves as the key precursor for synthesizing 1-(4-chlorobenzhydryl)piperazine, a versatile intermediate itself used to build a library of derivatives for drug discovery and development, particularly in exploring new antihistaminic and cytotoxic agents.

Reference Standard and Impurity Marker in Pharmaceutical Quality Control

Used as a qualified analytical reference standard for the identification and quantification of process-related impurities in the quality control of final drug products like Cetirizine and Meclizine, ensuring compliance with pharmacopeial standards.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral API Intermediate Synthesis
Enantiomeric purity documentation
Chiral HPLC resolution and ee verification
Urinary Metabolite GC‑MS ISTD
Reported ISTD suitability
Method‑specific recovery and matrix effect
Compendial Impurity Reference Standard
Pharmacopoeial designation match
USP/EP system suitability testing
Chiral Column Benchmarking Probe
Intermediate resolution benchmark
Comparative CSP performance evaluation

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.3

Appearance

White Solid

Melting Point

61-62°C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-56-2

Wikipedia

4-chlorobenzhydrol

General Manufacturing Information

Benzenemethanol, 4-chloro-.alpha.-phenyl-: INACTIVE

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